5-(1-Benzylazetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate
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Description
5-(1-Benzylazetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C18H17N5O5 and its molecular weight is 383.364. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Applications
Antimicrobial and Anti-tubercular Agents : Novel hybrid molecules, including those related to the oxadiazole family, have been synthesized and evaluated for their antimicrobial activities. Particularly, some compounds have shown potent anti-tubercular activity against Mycobacterium tuberculosis, demonstrating better efficacy than standard drugs such as pyrazinamide and ciprofloxacin. These findings suggest the potential of oxadiazole derivatives as strong candidates for antimicrobial and anti-tubercular therapies (Shruthi et al., 2016).
Antioxidant Activity
Antioxidant Properties : Another study synthesized functionalized 1,3,4-oxadiazoles and evaluated their antioxidant activity. Certain derivatives exhibited excellent antioxidant activity, offering high protection against DNA damage. This suggests the utility of oxadiazole derivatives in developing therapies targeting oxidative stress-related diseases (Bondock, Adel, & Etman, 2016).
In Vitro Antimicrobial Screening
Antibacterial Activity : The synthesis of 2-azetidinone derivatives integrated with various moieties, such as quinoline and benzofuran, has been explored. These compounds were subjected to in vitro antibacterial activity screening against pathogens like S. aureus and E. coli, showcasing their potential as antibacterial agents (Idrees et al., 2020).
Antipsychotic and Anticonvulsant Agents
Antipsychotic and Anticonvulsant Activities : A study on substituted benzoxazepine and benzothiazepine derivatives revealed their potential as antipsychotic and anticonvulsant agents. This highlights the versatility of oxadiazole derivatives in developing treatments for neurological disorders (Kaur et al., 2012).
Antiviral Activity
Antiviral Agents : Research into the conversion of furanones bearing a pyrazolyl group into heterocyclic systems has shown promising antiviral activities against viruses like HAV and HSV-1. This opens up possibilities for the development of new antiviral drugs based on oxadiazole derivatives (Hashem et al., 2007).
Fungicidal and Herbicidal Activities
Agricultural Applications : Synthesis of 2 pyrazolyl 5 substituted 1,3,4 oxadiazoles has indicated certain compounds to possess fungicidal and herbicidal activities, suggesting their use in agricultural pest control (Han, 2000).
Properties
IUPAC Name |
5-(1-benzylazetidin-3-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O.C2H2O4/c1-2-4-12(5-3-1)9-21-10-13(11-21)16-19-15(20-22-16)14-8-17-6-7-18-14;3-1(4)2(5)6/h1-8,13H,9-11H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVNTSIOFARFGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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